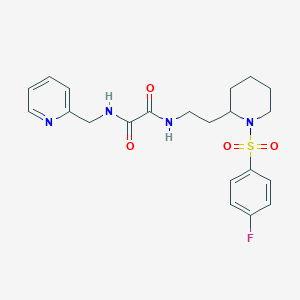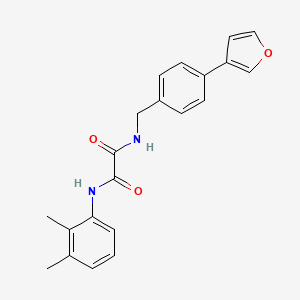
2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide" is a member of the benzamide derivatives, which are known for their potential biological activities, including anticancer properties. The structure of this compound suggests it contains a fluorine atom attached to a benzamide moiety, which is further substituted with a pyridinylamino thiazole group. This structural complexity is indicative of a molecule that could interact with various biological targets, potentially through multiple modes of action .
Synthesis Analysis
The synthesis of related fluoro-benzamide derivatives typically involves the acyl chlorination of fluoro-substituted benzoic acids, followed by coupling with amines and subsequent cyclization. For instance, a series of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized using 2-fluorobenzoic acid or 2,4-difluorobenzoic acid, thionyl chloride, 2-aminobenzoic acid, and substituted benzo[d]thiazol-2-amine . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar synthetic route involving the formation of an amide bond and cyclization to introduce the thiazole ring.
Molecular Structure Analysis
The molecular structure of fluoro-benzamide derivatives is characterized by the presence of a benzamide scaffold that can be further modified with various substituents. The fluorine atom and the pyridinylamino thiazole group are expected to influence the molecule's conformation and electronic distribution, potentially affecting its binding to biological targets. Structural systematics and conformational analyses of similar fluoro-N-(pyridyl)benzamides have shown that the position of the fluorine atom and the pattern of substitution on the pyridine ring can significantly impact the molecular conformation and the type of intermolecular interactions formed in the solid state .
Chemical Reactions Analysis
The chemical reactivity of fluoro-benzamide derivatives can be influenced by the electron-withdrawing effect of the fluorine atom, which can increase the electrophilic character of the carbonyl carbon in the amide group. This could facilitate nucleophilic attacks and potentially lead to further chemical transformations. The presence of the pyridinylamino thiazole moiety may also introduce additional sites for chemical reactions, such as substitution or addition reactions, depending on the reaction conditions and the presence of suitable reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-benzamide derivatives, such as solubility, melting point, and stability, are closely related to their molecular structure. The presence of a fluorine atom typically increases the lipophilicity of the molecule, which can affect its solubility in organic solvents and water. The specific arrangement of substituents on the benzamide core, as well as the presence of the pyridinylamino thiazole group, can lead to variations in melting points and may also result in polymorphism, as observed in related compounds . The physicochemical properties of these molecules are crucial for their biological activity, as they determine the compound's ability to reach and interact with its target in a biological system.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives can inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVANLLNDXWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)
![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)
![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)




![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)